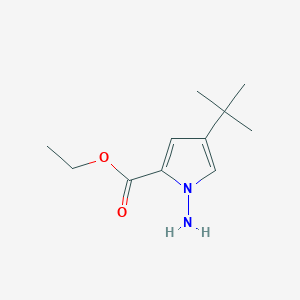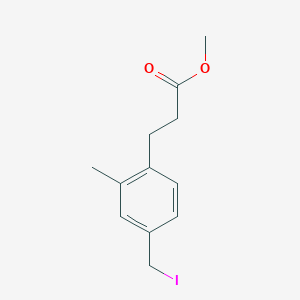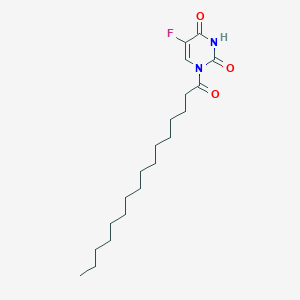
2-(1-cyclopropyl-4,4-dimethyl-2,3-dihydroquinolin-6-yl)ethynyl-trimethylsilane
描述
2-(1-cyclopropyl-4,4-dimethyl-2,3-dihydroquinolin-6-yl)ethynyl-trimethylsilane is a complex organic compound that features a unique combination of cyclopropyl, trimethylsilanylethynyl, and tetrahydroquinoline groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-cyclopropyl-4,4-dimethyl-2,3-dihydroquinolin-6-yl)ethynyl-trimethylsilane typically involves multiple steps, including the formation of the tetrahydroquinoline core, introduction of the cyclopropyl group, and attachment of the trimethylsilanylethynyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.
化学反应分析
Types of Reactions
2-(1-cyclopropyl-4,4-dimethyl-2,3-dihydroquinolin-6-yl)ethynyl-trimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield different tetrahydroquinoline derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium catalysts for coupling reactions). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives, while reduction reactions can produce different tetrahydroquinoline derivatives.
科学研究应用
2-(1-cyclopropyl-4,4-dimethyl-2,3-dihydroquinolin-6-yl)ethynyl-trimethylsilane has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-(1-cyclopropyl-4,4-dimethyl-2,3-dihydroquinolin-6-yl)ethynyl-trimethylsilane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
相似化合物的比较
Similar Compounds
1-Cyclopropyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline: Lacks the trimethylsilanylethynyl group.
6-Trimethylsilanylethynyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline: Lacks the cyclopropyl group.
1-Cyclopropyl-6-ethynyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline: Lacks the trimethylsilyl group.
Uniqueness
2-(1-cyclopropyl-4,4-dimethyl-2,3-dihydroquinolin-6-yl)ethynyl-trimethylsilane is unique due to the presence of both the cyclopropyl and trimethylsilanylethynyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
属性
分子式 |
C19H27NSi |
|---|---|
分子量 |
297.5 g/mol |
IUPAC 名称 |
2-(1-cyclopropyl-4,4-dimethyl-2,3-dihydroquinolin-6-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C19H27NSi/c1-19(2)11-12-20(16-7-8-16)18-9-6-15(14-17(18)19)10-13-21(3,4)5/h6,9,14,16H,7-8,11-12H2,1-5H3 |
InChI 键 |
COHOBIZKJTUKAL-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCN(C2=C1C=C(C=C2)C#C[Si](C)(C)C)C3CC3)C |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
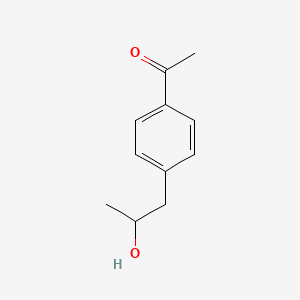

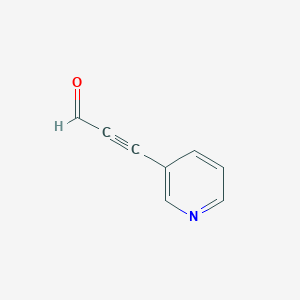
![4-[8-(4-Hydroxyphenyl)octyl]heptane-3,5-dione](/img/structure/B8552108.png)
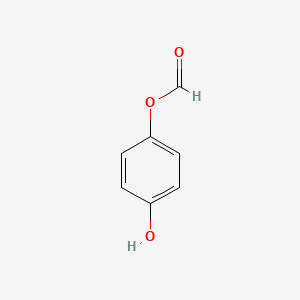
![2-[(Phenylsulfonyl)amino]-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid](/img/structure/B8552117.png)
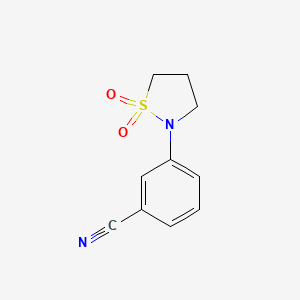
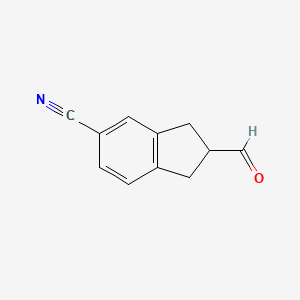

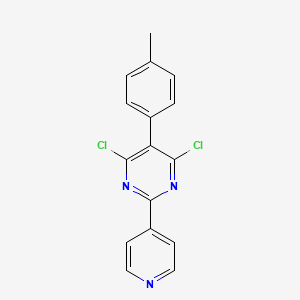
![(3-Benzenesulphonyl-5-methyl-2-methylsulphanyl-pyrazolo[1,5-a]pyrimidin-7-yl)amine](/img/structure/B8552157.png)
